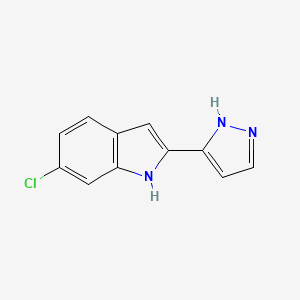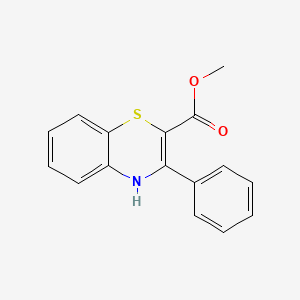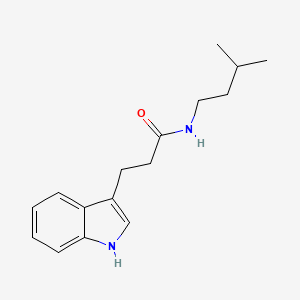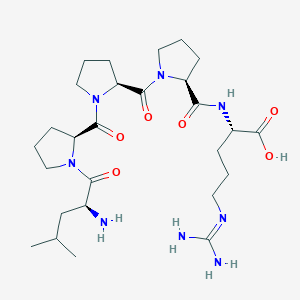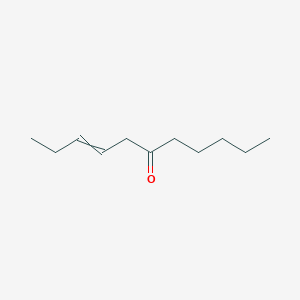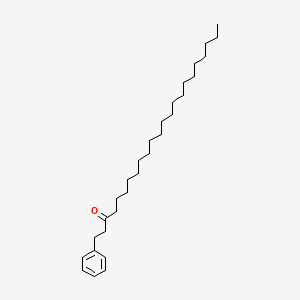
1-Phenyltricosan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyltricosan-3-one is an organic compound characterized by a phenyl group attached to a tricosan-3-one backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyltricosan-3-one can be synthesized through various organic reactions. One common method involves the reaction of phenyl hydrazine with ethyl acetoacetate under controlled conditions. This reaction typically requires a solvent such as ethanol or methanol and is conducted at temperatures ranging from 0°C to 78°C . The yield of the product can vary depending on the specific reaction conditions and the purity of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions: 1-Phenyltricosan-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield phenyltricosanoic acid, while reduction could produce 1-phenyltricosanol.
科学的研究の応用
1-Phenyltricosan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism by which 1-Phenyltricosan-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
1-Phenyltricosan-3-one can be compared with other similar compounds to highlight its uniqueness:
1-Phenyltricosanol: Similar in structure but differs in the functional group, leading to different chemical properties and reactivity.
Phenyltricosanoic acid: An oxidized form of this compound with distinct chemical behavior.
1-Phenyltricosan-2-one: A positional isomer with variations in reactivity and applications.
These comparisons help in understanding the specific advantages and limitations of this compound in various scientific and industrial contexts.
特性
CAS番号 |
825629-34-3 |
|---|---|
分子式 |
C29H50O |
分子量 |
414.7 g/mol |
IUPAC名 |
1-phenyltricosan-3-one |
InChI |
InChI=1S/C29H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29(30)27-26-28-23-20-19-21-24-28/h19-21,23-24H,2-18,22,25-27H2,1H3 |
InChIキー |
LIZGENYPQRZBNR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



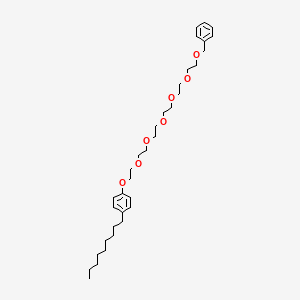
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
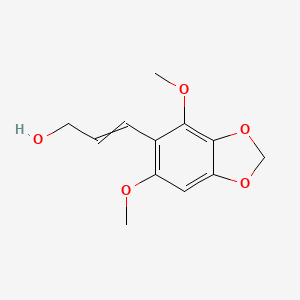


![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
